molecular formula C21H23N7O B2374144 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1021214-37-8

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No. B2374144
CAS RN: 1021214-37-8
M. Wt: 389.463
InChI Key: KLEPPXQOWIBDNL-UHFFFAOYSA-N
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Description

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as PDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyridazinone derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, structurally related to 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for chronic myelogenous leukemia (CML). The study identified flumatinib metabolites in CML patients, revealing the main metabolic pathways in humans. The main metabolites involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Synthesis Process for CNS Disorder Treatment

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, with a similar structure, is under investigation for central nervous system disorders. A scalable synthetic process was established, optimizing reaction conditions and achieving high purity and yield, highlighting the potential for large-scale production (Wei et al., 2016).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, related to the queried compound, were synthesized and evaluated as anti-diabetic drugs. They exhibited strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, suggesting their utility as effective anti-diabetic medications (Bindu et al., 2019).

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the compound , were synthesized and found to be effective against Mycobacterium tuberculosis H37Ra. They showed significant anti-tubercular activity with low cytotoxicity to human cells (Srinivasarao et al., 2020).

Anticancer Activity

A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives related to the compound revealed good anticancer activity. This suggests potential applications in cancer treatment (Kumar et al., 2013).

PCSK9 mRNA Translation Inhibitors

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, similar in structure, were identified as PCSK9 mRNA translation inhibitors, showing potential for cholesterol management (Londregan et al., 2018).

Antimicrobial Agents

Certain piperazine-1-carboxamide derivatives demonstrated significant antimicrobial activity, indicating potential use in treating bacterial and fungal infections (Desai et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-16-4-2-3-5-18(16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-17-8-10-22-11-9-17/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPPXQOWIBDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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